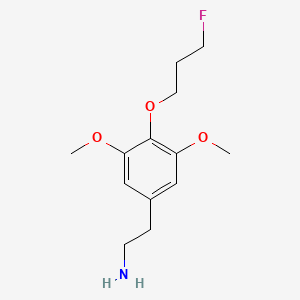![molecular formula C13H13ClN4O2S B2763918 N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097869-43-5](/img/structure/B2763918.png)
N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound with the molecular formula C13H13ClN4O2S and a molecular weight of 324.78. This compound features a unique structure combining an azetidine ring, a pyridazine ring, and a chlorobenzenesulfonyl group, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving azetidine and pyridazine rings.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine and pyridazine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine with a carbonyl group, exhibiting various biological activities such as anti-inflammatory and anticancer properties.
Uniqueness
N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of azetidine and pyridazine rings with a chlorobenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)16-13-6-3-7-15-17-13/h1-7,10H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVHUTVVJYFIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)
![4-benzyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2763837.png)

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)


![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)
![6-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2763847.png)


![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)
![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2763855.png)


